Pyrronamycin B

Description

Properties

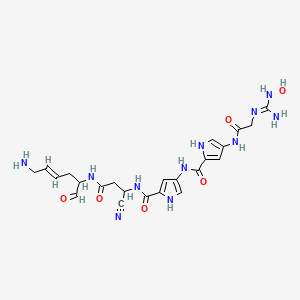

Molecular Formula |

C23H29N11O6 |

|---|---|

Molecular Weight |

555.5 g/mol |

IUPAC Name |

4-[[2-[[amino-(hydroxyamino)methylidene]amino]acetyl]amino]-N-[5-[[3-[[(E)-6-amino-1-oxohex-4-en-2-yl]amino]-1-cyano-3-oxopropyl]carbamoyl]-1H-pyrrol-3-yl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C23H29N11O6/c24-4-2-1-3-13(12-35)30-19(36)7-14(8-25)32-21(38)18-6-16(10-28-18)33-22(39)17-5-15(9-27-17)31-20(37)11-29-23(26)34-40/h1-2,5-6,9-10,12-14,27-28,40H,3-4,7,11,24H2,(H,30,36)(H,31,37)(H,32,38)(H,33,39)(H3,26,29,34)/b2-1+ |

InChI Key |

FPNMIDOXWDOTHZ-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(NC=C1NC(=O)CN=C(N)NO)C(=O)NC2=CNC(=C2)C(=O)NC(CC(=O)NC(C/C=C/CN)C=O)C#N |

Canonical SMILES |

C1=C(NC=C1NC(=O)CN=C(N)NO)C(=O)NC2=CNC(=C2)C(=O)NC(CC(=O)NC(CC=CCN)C=O)C#N |

Synonyms |

pyrronamycin B |

Origin of Product |

United States |

Foundational & Exploratory

Pyrronamycin B: A Technical Overview of its Discovery and Isolation from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrronamycin B is a member of the pyrrolamide class of antibiotics, a group of natural products known for their diverse biological activities. These compounds, produced by various species of Streptomyces, are characterized by a pyrrole-amide repeating unit. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on the experimental methodologies employed.

Discovery

Pyrronamycin A and B were first reported as novel antitumor antibiotics in a 2000 publication by A. Asai and colleagues in The Journal of Antibiotics.[1] These compounds were isolated from the fermentation broth of a Streptomyces species, designated as strain H-2072. The discovery of this compound added to the growing family of pyrrolamide antibiotics and highlighted the potential of Streptomyces as a source of novel therapeutic agents.

Experimental Protocols

Fermentation of Streptomyces sp. H-2072

The production of this compound is achieved through the submerged fermentation of Streptomyces sp. H-2072. The process would typically involve the following stages:

-

Seed Culture Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelial fragments of Streptomyces sp. H-2072. This culture is incubated under optimal conditions of temperature and agitation to generate a sufficient biomass for inoculating the production fermenter.

-

Production Fermentation: The production medium, formulated to support the biosynthesis of this compound, is inoculated with the seed culture. Fermentation is carried out in a bioreactor with controlled parameters such as temperature, pH, dissolved oxygen, and agitation to ensure optimal antibiotic production.

A generalized workflow for the fermentation process is depicted below.

References

Pyrronamycin B: A Technical Guide to its Role as a Secondary Metabolite in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrronamycin B, a member of the pyrrolomycin family of antibiotics, is a secondary metabolite produced by certain strains of Streptomyces. This document provides a comprehensive technical overview of this compound, focusing on its biosynthesis, the genetic basis of its production, and the methodologies for its study. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery, characterization, and production of novel antibiotics from microbial sources.

Introduction

Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. This compound belongs to the pyrrolomycin class of antibiotics, which are characterized by a nitropyrrole moiety. These compounds have garnered interest due to their potential antitumor and antimicrobial properties. Understanding the biosynthesis and regulation of this compound is crucial for optimizing its production and for the potential bioengineering of novel derivatives with improved therapeutic properties.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). The pyrrolomycin BGC was first cloned and characterized from Streptomyces sp. strain UC 11065, a known producer of this compound.[1]

The Pyrrolomycin Biosynthetic Gene Cluster in Streptomyces sp. UC 11065

The identified BGC in Streptomyces sp. UC 11065 contains a set of genes encoding enzymes responsible for the assembly of the pyrrolomycin scaffold from primary metabolic precursors. The key genes and their putative functions are summarized in Table 1. Gene disruption studies have confirmed the essential role of this cluster in pyrrolomycin production.[1]

Table 1: Key Genes in the Pyrrolomycin Biosynthetic Gene Cluster of Streptomyces sp. UC 11065 and their Putative Functions.

| Gene | Putative Function | Homology/Conserved Domains |

| dox8 | FAD-dependent monooxygenase | Involved in tailoring reactions |

| dox17 | Acyl-CoA synthetase | Activation of a precursor molecule |

| ... | ... | ... |

| pyr28 | TetR family transcriptional regulator | Potential regulation of the gene cluster |

| pyr30 | Halogenase | Incorporation of chlorine atoms |

| ... | ... | ... |

(Note: This table is a representation based on the information from the cited literature. A complete list of genes and their functions would require further detailed genomic analysis.)

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to start from primary metabolites, which are then modified by the enzymatic machinery encoded by the BGC. The pathway likely involves the formation of the characteristic pyrrole ring, followed by halogenation and nitration steps.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated at multiple levels. This regulation ensures that the antibiotic is produced at the appropriate time in the bacterial life cycle, often during the stationary phase.

Pathway-Specific Regulation

The pyrrolomycin BGC in Streptomyces sp. UC 11065 contains a putative TetR family transcriptional regulator, designated pyr28.[1] TetR-family regulators often act as repressors that bind to operator sites within their own gene clusters. The expression of the biosynthetic genes is typically induced upon the binding of a specific small molecule ligand, which can be an intermediate of the pathway or the final product itself.

Caption: Putative regulation of the this compound biosynthetic gene cluster.

Experimental Protocols

Fermentation for this compound Production

Objective: To cultivate Streptomyces sp. UC 11065 for the production of this compound.

Materials:

-

Streptomyces sp. UC 11065 culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing starch, yeast extract, and trace elements)

-

Shake flasks

-

Incubator shaker

Protocol:

-

Inoculate a seed flask containing seed medium with Streptomyces sp. UC 11065 from a glycerol stock or agar plate.

-

Incubate at 28-30°C with vigorous shaking (200-250 rpm) for 2-3 days to generate a seed culture.

-

Inoculate production flasks containing the production medium with the seed culture (typically a 5-10% v/v inoculum).

-

Incubate the production cultures at 28-30°C with vigorous shaking for 5-7 days.

-

Monitor the production of this compound by taking samples at regular intervals for extraction and analysis.

Extraction of this compound

Objective: To extract this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate or other suitable organic solvent

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Repeat the extraction 2-3 times to ensure complete recovery.

-

Pool the organic phases and dry them over anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator.

-

Resuspend the crude extract in a small volume of methanol for further analysis.

Quantification of this compound by HPLC

Objective: To quantify the amount of this compound in the crude extract.

Materials:

-

Crude extract of this compound

-

This compound standard (if available)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Protocol:

-

Prepare a mobile phase of acetonitrile and water, both containing 0.1% TFA.

-

Set up a gradient elution method, for example, from 10% to 90% acetonitrile over 30 minutes.

-

Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined experimentally).

-

Inject the crude extract and the standard onto the HPLC column.

-

Identify the peak corresponding to this compound in the chromatogram of the extract by comparing its retention time with that of the standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the this compound standard.

Caption: General experimental workflow for this compound production and analysis.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically on the production yields of this compound from Streptomyces sp. UC 11065. However, based on studies of other secondary metabolites in Streptomyces, production yields can vary significantly depending on the fermentation conditions and the genetic background of the strain. Optimization of fermentation parameters such as media composition, pH, temperature, and aeration is a critical step to enhance the yield of this compound. Genetic engineering of the producing strain, for instance, by overexpressing positive regulators or deleting negative regulators, can also lead to a significant increase in production.

Conclusion

This compound represents a potentially valuable secondary metabolite from Streptomyces. The elucidation of its biosynthetic gene cluster provides a foundation for understanding its formation and for applying synthetic biology approaches to improve its production and generate novel analogs. The methodologies outlined in this guide provide a framework for researchers to explore the biosynthesis, regulation, and production of this intriguing antibiotic. Further research is needed to fully characterize the regulatory network governing this compound biosynthesis and to optimize its production for potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Pyrronamycin B by HPLC and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrronamycin B is a member of the pyrrolamide class of antibiotics, which are known for their potent antibacterial and antitumor activities. These natural products are typically produced by actinomycete bacteria, particularly of the Streptomyces genus. The complex structure of this compound, characterized by a pyrrole-amide repeating unit, necessitates robust and sensitive analytical methods for its quantification in various matrices, including fermentation broths, purified samples, and biological fluids. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the key parameters for the HPLC and LC-MS/MS methods for the quantification of this compound and related pyrrolamide antibiotics.

Table 1: HPLC-UV Method Parameters for Pyrrolamide Antibiotic Analysis

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 297 nm |

| Injection Volume | 10 µL |

Table 2: LC-MS/MS Method Parameters for Pyrrolamide Antibiotic Analysis

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | Estimated [M+H]⁺ of this compound |

| Product Ions (Q3) | m/z 273.1, m/z 247.1 |

| Collision Energy | To be optimized for this compound |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Experimental Protocols

Sample Preparation from Streptomyces Fermentation Broth

This protocol is adapted from methods used for the extraction of related pyrrolamide antibiotics from Streptomyces cultures.

Materials:

-

Streptomyces fermentation broth

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

Rotary evaporator

-

Centrifuge

-

0.22 µm syringe filters

Protocol:

-

Centrifuge the fermentation broth at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.

-

Transfer the supernatant to a separatory funnel.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at 40°C.

-

Reconstitute the dried extract in a known volume of methanol.

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.

HPLC-UV Quantification Protocol

Protocol:

-

Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Prepare a series of standard solutions of a purified pyrrolamide antibiotic (if a this compound standard is unavailable, a related compound like distamycin or congocidine can be used for method development) of known concentrations in methanol.

-

Inject 10 µL of each standard solution to generate a calibration curve.

-

Inject 10 µL of the prepared sample extract.

-

Monitor the elution profile at 297 nm.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

LC-MS/MS Quantification Protocol

Protocol:

-

Optimize the mass spectrometer parameters using a purified standard of a related pyrrolamide antibiotic or the prepared this compound extract. Infuse the sample directly into the mass spectrometer to determine the exact mass of the precursor ion ([M+H]⁺) for this compound and to optimize the collision energy for the characteristic product ions (m/z 273.1 and 247.1).

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

-

Prepare a series of standard solutions for the calibration curve.

-

Inject the standards and the sample extract into the LC-MS/MS system.

-

Acquire data in MRM mode, monitoring the transition from the precursor ion to the product ions.

-

Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.

Mandatory Visualization

Experimental Workflow for this compound Quantification

Caption: Experimental workflow for this compound quantification.

Proposed Biosynthetic Pathway for a Pyrrolamide Antibiotic

Caption: Generalized biosynthetic pathway for pyrrolamide antibiotics.

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Pyrronamycin B

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Pyrronamycin B is a member of the pyrrolamide class of natural products, known for a range of biological activities including antibacterial, antiviral, and antitumor effects. These activities are largely attributed to the ability of pyrrolamides to bind to specific DNA sequences. This document provides detailed protocols for conducting in vitro antibacterial susceptibility testing of this compound to evaluate its efficacy against various bacterial strains.

Antibacterial Spectrum of this compound

This compound has demonstrated notable antibacterial activity. While extensive quantitative data from broad panel screenings are not widely published, available information indicates a significant antibacterial effect. The antibacterial activity of this compound is particularly pronounced against Gram-positive bacteria. This is in contrast to its analog, Pyrronamycin A, which shows greater activity against Gram-negative bacteria.[1]

Mechanism of Action

The proposed mechanism of antibacterial action for this compound, consistent with other pyrrolamide antibiotics, involves the inhibition of essential cellular processes through binding to the minor groove of DNA. This interaction can interfere with DNA replication and transcription, ultimately leading to the inhibition of bacterial growth and cell death.

Data Presentation

Table 1: Representative Antibacterial Activity of this compound

The following table summarizes the expected antibacterial activity of this compound based on available qualitative descriptions. Actual Minimum Inhibitory Concentration (MIC) values should be determined experimentally using the protocols provided below.

| Bacterial Group | Representative Organisms | Expected Activity of this compound |

| Gram-positive Bacteria | Staphylococcus aureus | High |

| Streptococcus pneumoniae | High | |

| Enterococcus faecalis | Moderate to High | |

| Bacillus subtilis | High | |

| Gram-negative Bacteria | Escherichia coli | Low to Moderate |

| Pseudomonas aeruginosa | Low | |

| Klebsiella pneumoniae | Low to Moderate | |

| Salmonella enterica | Low to Moderate |

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure accuracy and reproducibility of susceptibility testing results.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.

Materials:

-

This compound stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate.

-

The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation of Microtiter Plate:

-

Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth. A reading mirror or a spectrophotometer can be used for more accurate determination.

-

2. Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

Procedure:

-

Preparation of this compound Disks:

-

Aseptically apply a standardized amount of this compound solution to the sterile filter paper disks and allow them to dry completely. The concentration should be determined based on preliminary MIC data.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Disks:

-

Aseptically place the this compound-impregnated disks on the surface of the inoculated MHA plate.

-

Ensure the disks are firmly in contact with the agar. Place disks at least 24 mm apart.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Measuring Zones of Inhibition:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the in vitro antibacterial susceptibility of this compound.

References

Application Notes and Protocols: Pyrronamycin B and Pyrrolamides as Chemical Probes for DNA Gyrase Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its crucial role in bacterial survival and the absence of a homologous enzyme in humans make it an attractive target for the development of novel antibacterial agents.[1][2] This document provides detailed application notes and protocols on the use of pyrrole-containing compounds, with a focus on the pyrrolamide class of antibiotics, as chemical probes for studying DNA gyrase.

While the user specifically inquired about Pyrronamycin B , publicly available scientific literature primarily describes it as a pyrrolamide antibiotic that acts as a DNA minor groove binding agent with antitumor and antibacterial properties.[3][4] However, the broader "pyrrolamide" designation also encompasses a distinct class of synthetic antibacterial agents that have been extensively characterized as potent inhibitors of DNA gyrase, specifically targeting the ATP-binding site of the GyrB subunit.[2]

This document will address both aspects: the known biological activity of this compound and the well-established use of other pyrrolamides as direct DNA gyrase inhibitors. The provided protocols are broadly applicable for investigating the interaction of any small molecule with DNA gyrase.

Part 1: this compound - A DNA Minor Groove Binding Agent

This compound, isolated from Streptomyces sp., is a natural product belonging to the pyrrolamide family of antibiotics.[3] These compounds are characterized by a repeating pyrrole-amide structural unit.[4]

Mechanism of Action: The primary mechanism of action described for this compound and related compounds is their ability to bind to the minor groove of DNA.[3] This interaction can interfere with DNA replication and transcription, leading to antibacterial and antitumor effects.[3][4]

Reported Biological Activity:

-

Antibacterial: Potent activity against a range of Gram-positive and Gram-negative bacteria.[3]

At present, there is no direct evidence in the reviewed literature to suggest that this compound functions as a DNA gyrase inhibitor. However, its classification as a pyrrolamide warrants investigation into this possibility, using the protocols outlined in the subsequent sections.

Part 2: Pyrrolamides as DNA Gyrase Inhibitors

A distinct, synthetic class of pyrrolamides has been identified as a novel class of antibacterial agents that specifically target DNA gyrase.[2] These compounds were discovered through fragment-based lead generation and optimized for potent enzymatic and cellular activity.[2][5]

Mechanism of Action: This class of pyrrolamides acts as ATP-competitive inhibitors of the DNA gyrase B (GyrB) subunit.[2] By binding to the ATP pocket on GyrB, they prevent the hydrolysis of ATP, which is essential for the enzyme's supercoiling activity.[2] This leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[2][5]

Quantitative Data: In Vitro Activity of Representative Pyrrolamides

The following tables summarize the inhibitory activity of a representative pyrrolamide (referred to as Pyrrolamide 4 in the source literature) against DNA gyrase and its antibacterial efficacy.

Table 1: DNA Gyrase Inhibition by Pyrrolamide 4 [2]

| Parameter | Value |

| IC50 (DNA Gyrase) | 3 µM |

| Binding Constant (Initial Pyrrole Hit) | 1 mM |

Table 2: Antibacterial Activity (MIC) of Pyrrolamide 4 [2]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not specified |

| Streptococcus pneumoniae | Data not specified |

| Escherichia coli (Wild-Type) | >200-fold less potent |

| E. coli (tolC deletion) | Potent activity |

Note: Specific MIC values for S. aureus and S. pneumoniae were not provided in the source material, but the compound was reported to have antibacterial activity. The difference in potency against wild-type and efflux pump-deficient E. coli highlights the role of efflux in resistance to this class of compounds.[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of a compound, such as this compound or other pyrrolamides, as a DNA gyrase inhibitor.

Protocol 1: DNA Gyrase Supercoiling Assay

This assay is the primary method to determine if a compound inhibits the enzymatic activity of DNA gyrase.

Objective: To measure the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA.

Materials:

-

DNA Gyrase (E. coli or other bacterial source)

-

Relaxed pBR322 DNA (or other suitable plasmid)

-

Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Stop Solution (5% SDS, 25% Glycerol, 0.25 mg/ml Bromophenol blue)

-

Agarose gel (1%) in TBE buffer

-

DNA loading dye

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures in a total volume of 30 µL. To the DNA gyrase assay buffer, add 0.3 µg of relaxed pBR322 DNA and the desired concentration of the test compound (typically a serial dilution).

-

Add 36 nM of GyrA and GyrB subunits to initiate the reaction. Include a positive control (a known gyrase inhibitor like novobiocin) and a negative control (DMSO vehicle).

-

Incubate the reactions at 37°C for 60 minutes.

-

Stop the reaction by adding 8 µL of stop solution.

-

Load 10 µL of each reaction mixture into the wells of a 1% agarose gel.

-

Run the gel electrophoresis in TBE buffer until the supercoiled and relaxed DNA bands are well-separated.

-

Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

-

Analyze the results: Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band compared to the negative control. The IC₅₀ value can be determined by quantifying the band intensities at different compound concentrations.

Protocol 2: DNA Gyrase ATPase Activity Assay

This assay determines if the compound inhibits the ATPase activity of the GyrB subunit.

Objective: To measure the ATP hydrolysis activity of DNA gyrase in the presence of the test compound.

Materials:

-

DNA Gyrase

-

Assay Buffer (as in Protocol 1, but may vary depending on the detection method)

-

ATP

-

Test compound

-

A method to detect ATP hydrolysis (e.g., a coupled-enzyme assay that links ADP production to a change in NADH absorbance, or a phosphate detection assay).

Procedure (Example using a coupled-enzyme assay):

-

Prepare a reaction mixture containing DNA gyrase, assay buffer, and the test compound at various concentrations.

-

Add the coupled-enzyme system components (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH).

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer.

-

The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway of Pyrrolamide-based DNA Gyrase Inhibition

Caption: Pyrrolamide inhibition of the DNA gyrase pathway.

Experimental Workflow for Screening DNA Gyrase Inhibitors

Caption: Workflow for identifying and characterizing DNA gyrase inhibitors.

Conclusion

While this compound is a known antibacterial agent, its primary described mechanism of action is DNA minor groove binding. The distinct class of synthetic pyrrolamides, however, are well-validated DNA gyrase inhibitors that serve as excellent chemical probes for studying this essential bacterial enzyme. The protocols and data presented here provide a comprehensive guide for researchers to investigate the potential DNA gyrase inhibitory activity of novel compounds like this compound and to further explore the therapeutic potential of the pyrrolamide scaffold. The provided workflows and pathway diagrams offer a clear visual representation of the scientific logic and mechanism of action for this important class of antibacterial agents.

References

- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 2. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. Pyrronamycin A and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Development of Pyrronamycin B Derivatives for Enhanced Therapeutic Efficacy

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrronamycin B is a naturally occurring antibiotic with a pyrrole-amide structure that has demonstrated notable antibacterial, antifungal, and antitumor activities. Its primary mechanism of action involves the inhibition of DNA gyrase, an essential bacterial enzyme, by targeting the ATPase activity of the GyrB subunit. This document provides a comprehensive overview of the development of this compound derivatives with the goal of improving their therapeutic efficacy. Detailed protocols for the synthesis and evaluation of these derivatives are provided, along with a summary of structure-activity relationship (SAR) data to guide future drug discovery efforts.

Rationale for Derivative Development

While this compound exhibits promising biological activity, the development of derivatives is crucial for overcoming limitations such as:

-

Improving Potency: Enhancing the inhibitory activity against target enzymes or cells.

-

Broadening Spectrum of Activity: Increasing the range of susceptible bacterial strains or cancer cell lines.

-

Enhancing Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) for better in vivo performance.

-

Reducing Off-Target Effects and Toxicity: Increasing the therapeutic index by minimizing adverse effects.

Structural modifications to the this compound scaffold can be systematically explored to achieve these improvements.

Key Signaling Pathway: DNA Gyrase Inhibition

This compound and its derivatives primarily exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The enzyme introduces negative supercoils into DNA in an ATP-dependent manner. This compound competitively inhibits the ATPase activity of the GyrB subunit, preventing the conformational changes necessary for DNA supercoiling.

Caption: Mechanism of DNA gyrase inhibition by this compound derivatives.

Data Presentation: Efficacy of this compound Derivatives

The following tables summarize the in vitro efficacy of various pyrrole-containing compounds, serving as representative examples for the development of this compound derivatives.

Antibacterial Activity of Pyrrolamide Derivatives

| Compound | Target | IC50 (nM) | M. tuberculosis H37Rv MIC (µg/mL) |

| Pyrrolamide Derivative 1 | DNA Gyrase | < 5 | 0.03 |

| Pyrrolamide Derivative 2 | DNA Gyrase | 49 | 1 (vs. E. coli) |

Anticancer Activity of Pyrroloquinoline and Pyridothienopyrimidine Derivatives

| Compound | Cancer Cell Line | GI50 / IC50 (µM) | Target |

| Ammosamide B Derivative | - | 120 (IC50, nM) | BRD4 |

| Pyridothienopyrimidine 3a | HepG-2 | 1.17 | EGFR Kinase |

| Pyridothienopyrimidine 5a | MCF-7 | 2.79 | EGFR Kinase |

| Pyridothienopyrimidine 9b | HepG-2 | 1.98 | EGFR Kinase |

Experimental Protocols

General Synthesis of Pyrrole Derivatives (Paal-Knorr Synthesis)

This protocol describes a general method for the synthesis of substituted pyrroles, which can be adapted for the synthesis of this compound derivatives.

Workflow:

Caption: General workflow for the synthesis of pyrrole derivatives.

Materials:

-

Primary amine or ammonia source

-

1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

-

Solvent (e.g., ethanol, glacial acetic acid)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Extraction funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate eluents

Procedure:

-

To a solution of the 1,4-dicarbonyl compound in the chosen solvent, add an equimolar amount of the primary amine.

-

Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid. Otherwise, concentrate the solution under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system.

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

E. coli DNA gyrase

-

Relaxed pBR322 DNA substrate

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% (w/v) glycerol)

-

Test compounds dissolved in DMSO

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding E. coli DNA gyrase.

-

Incubate the reaction at 37°C for 1 hour.

-

Terminate the reaction by adding a stop buffer containing a DNA loading dye.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Quantify the amount of supercoiled and relaxed DNA to determine the IC50 value of the test compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is used to determine the cytotoxic potential of the synthesized derivatives.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG-2)

-

Complete cell culture medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.

Workflow for Cytotoxicity Assay:

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The development of this compound derivatives holds significant promise for the discovery of novel antibacterial and anticancer agents with improved efficacy. The protocols and data presented in these application notes provide a framework for the synthesis, evaluation, and optimization of this important class of compounds. Future research should focus on a systematic exploration of the this compound scaffold to establish comprehensive structure-activity relationships, leading to the identification of clinical candidates with enhanced therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: Addressing Bacterial Resistance to Pyrronamycin B

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrronamycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to bacterial resistance mechanisms against this pyrrolamide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound belongs to the pyrrolamide class of antibiotics. These compounds are known to target bacterial DNA gyrase, an essential enzyme involved in DNA replication. By inhibiting DNA gyrase, this compound effectively halts DNA synthesis, leading to bacterial cell death.

Q2: What are the most probable mechanisms of bacterial resistance to this compound?

A2: Based on its mechanism of action, the two primary anticipated resistance mechanisms are:

-

Target Modification: Mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) can alter the enzyme's structure, reducing the binding affinity of this compound. This is a common resistance mechanism against other DNA gyrase inhibitors.

-

Increased Efflux Pump Activity: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. This prevents the drug from reaching its intracellular target, DNA gyrase, at a high enough concentration to be effective.

Q3: My this compound stock solution appears to have lost activity. What could be the cause?

A3: Improper storage is the most likely cause. This compound, like many complex organic molecules, can be sensitive to light, temperature fluctuations, and repeated freeze-thaw cycles. Ensure your stock solutions are stored in a dark, cool, and dry place, and consider preparing smaller aliquots to minimize freeze-thaw cycles. Always perform a quality control check with a known susceptible bacterial strain to confirm the activity of your stock.

Q4: I am not observing a clear zone of inhibition in my disk diffusion assay with a supposedly susceptible strain. What should I check?

A4: Several factors could be at play:

-

Inoculum Density: Ensure your bacterial lawn is not too dense, as this can mask the zone of inhibition. Standardize your inoculum to a 0.5 McFarland turbidity standard.

-

Agar Depth: The depth of the agar in your petri dish can affect the diffusion of the antibiotic. Ensure a consistent and appropriate depth (typically 4 mm).

-

Disk Potency: Your antibiotic disks may have lost potency. Store them according to the manufacturer's instructions and use a fresh batch if in doubt.

-

Incubation Conditions: Incorrect incubation temperature or time can affect bacterial growth and the formation of the inhibition zone.

Troubleshooting Guides

Troubleshooting Minimum Inhibitory Concentration (MIC) Determination

Issue: Inconsistent or unexpected MIC values for this compound.

| Potential Cause | Troubleshooting Step |

| Inaccurate Serial Dilutions | Verify the accuracy of your pipetting and the concentration of your stock solution. Prepare fresh dilutions for each experiment. |

| Incorrect Inoculum Size | Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent cell density in each well. |

| Contamination | Visually inspect the wells for any signs of contamination. Use aseptic techniques throughout the procedure. |

| Skipped Wells or Bubbles | Ensure all wells are properly filled and free of air bubbles, which can interfere with optical density readings. |

| Reader Malfunction | Calibrate and clean the microplate reader according to the manufacturer's instructions. |

Troubleshooting Analysis of DNA Gyrase Mutations

Issue: Failed PCR amplification or poor sequencing results for gyrA and gyrB genes.

| Potential Cause | Troubleshooting Step |

| Poor DNA Quality | Ensure the extracted genomic DNA is of high purity and integrity. Use a spectrophotometer or gel electrophoresis to assess quality. |

| Primer Issues | Verify primer sequences for accuracy and check for potential secondary structures or primer-dimer formation. Test a range of annealing temperatures. |

| PCR Inhibitors | Contaminants from the DNA extraction process can inhibit PCR. Consider re-purifying your DNA sample. |

| Incorrect PCR Conditions | Optimize the PCR cycle parameters, including annealing temperature, extension time, and the number of cycles. |

| Sequencing Reaction Failure | Ensure the correct sequencing primer is used and that the DNA template is at the appropriate concentration. |

Troubleshooting Efflux Pump Activity Assays

Issue: High background fluorescence or inconsistent results in fluorescent dye accumulation/efflux assays.

| Potential Cause | Troubleshooting Step |

| Autofluorescence of Compound | Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your fluorescent dye (e.g., Ethidium Bromide, Hoechst 33342). |

| Incorrect Dye Concentration | Titrate the fluorescent dye to determine the optimal concentration that provides a good signal-to-noise ratio without being toxic to the cells. |

| Cell Viability Issues | Ensure that the bacterial cells are viable and metabolically active throughout the assay. Perform a viability check before and after the experiment. |

| Efflux Pump Inhibitor (EPI) Inactivity | Confirm the activity of your EPI (e.g., CCCP, PAβN) with a known positive control strain and substrate. |

| Photobleaching | Minimize the exposure of the fluorescent dye to the excitation light to prevent photobleaching, which can lead to a decrease in signal over time. |

Quantitative Data Summary

The following tables provide illustrative data for Minimum Inhibitory Concentrations (MICs) of this compound. These values should be used as a reference, and experimental results may vary.

Table 1: Baseline MIC of this compound against Susceptible Bacterial Strains

| Bacterial Species | Strain | This compound MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 |

| Escherichia coli | ATCC 25922 | 2.0 |

| Pseudomonas aeruginosa | PAO1 | 8.0 |

| Enterococcus faecalis | ATCC 29212 | 1.0 |

Table 2: Fold Change in this compound MIC due to Resistance Mechanisms

| Bacterial Species | Resistance Mechanism | Fold Change in MIC |

| Staphylococcus aureus | gyrA mutation (S84L) | 8 - 16 |

| Escherichia coli | gyrA mutation (S83L) | 4 - 8 |

| Escherichia coli | AcrAB-TolC Overexpression | 4 - 8 |

| Pseudomonas aeruginosa | MexAB-OprM Overexpression | 2 - 4 |

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Prepare Bacterial Inoculum: From a fresh culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Prepare this compound Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculate Plate: Dilute the standardized bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol: Amplification and Sequencing of gyrA and gyrB Genes

-

Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible and resistant bacterial strains.

-

PCR Amplification: Design primers to amplify the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes. Perform PCR using a high-fidelity DNA polymerase.

-

PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

-

Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

-

Sequence Analysis: Align the sequences from the resistant and susceptible strains to identify any nucleotide changes that result in amino acid substitutions.

Protocol: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

-

Prepare Cell Suspension: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with phosphate-buffered saline (PBS). Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

-

Pre-energize Cells: Incubate the cell suspension with glucose for a short period to energize the cells.

-

Add EtBr and Inhibitors: Add EtBr to the cell suspension. For control wells, also add an efflux pump inhibitor (EPI) like CCCP or PAβN.

-

Monitor Fluorescence: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for EtBr.

-

Data Analysis: Compare the fluorescence levels in the presence and absence of the EPI. A lower fluorescence level in the absence of the EPI suggests active efflux of EtBr.

Visualizations

Caption: Workflow for investigating this compound resistance.

Caption: Action of this compound and resistance pathways.

Caption: Troubleshooting logic for inconsistent MIC results.

How to minimize off-target effects of Pyrronamycin B in therapeutic use

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Pyrronamycin B in therapeutic use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a pyrrolamide antibiotic produced by Streptomyces sp. Its primary on-target mechanism of action is the inhibition of the ATPase function of the GyrB subunit of DNA gyrase, an essential enzyme for bacterial DNA replication.[1] It is also known to bind to the minor groove of DNA.[1] This compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria and also possesses anti-tumor and antiviral properties.[1][2]

Q2: Why is minimizing off-target effects a concern for this compound?

The therapeutic development of the pyrrolamide class of compounds, including this compound, has often been hindered by toxicity.[1] Off-target effects, where a drug interacts with unintended proteins or pathways, are a common cause of such toxicity.[3][4] Identifying and minimizing these interactions is crucial for improving the therapeutic index and ensuring patient safety.

Q3: What are the general strategies to mitigate the off-target effects of a natural product like this compound?

Several strategies can be employed to minimize off-target effects:

-

Structural Modification: Chemical modifications to the this compound scaffold can be made to enhance its specificity for DNA gyrase while reducing its affinity for off-target proteins.[3]

-

Rational Drug Design: Utilizing computational and structural biology tools to understand the binding interactions of this compound with its on- and off-targets can guide the design of more selective derivatives.[4]

-

Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticle-based carriers can help to preferentially deliver the drug to the target site (e.g., a tumor or infected tissue), thereby reducing systemic exposure and minimizing interactions with off-target proteins in healthy tissues.[5][6][7]

-

High-Throughput Screening: Systematically testing this compound and its analogs against a wide range of proteins can help to identify and subsequently avoid compounds with significant off-target activity early in the development process.[4]

Troubleshooting Guides: Investigating and Mitigating Off-Target Effects

This section provides detailed guides for researchers encountering issues related to the off-target effects of this compound during their experiments.

Guide 1: Identifying Off-Target Proteins of this compound

If you observe unexpected cellular toxicity or phenotypes in your experiments with this compound, it is crucial to identify its off-target protein interactions. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose as it does not require modification of the compound.[3][4]

Experimental Protocol: Proteome-wide Off-Target Identification using CETSA coupled with Mass Spectrometry (MS-CETSA)

This protocol allows for the unbiased identification of proteins that bind to this compound in a cellular context.

-

Cell Culture and Treatment:

-

Culture your cells of interest to the desired confluency.

-

Treat the cells with this compound at a relevant concentration (and a vehicle control, e.g., DMSO).

-

Incubate for a sufficient time to allow for cellular uptake and target engagement.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat each aliquot to a specific temperature for a set time (e.g., a temperature gradient from 40°C to 70°C for 3 minutes). Unbound proteins will denature and aggregate at elevated temperatures, while ligand-bound proteins will remain soluble.[1][3]

-

-

Cell Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles or other appropriate methods.

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the supernatant (soluble protein fraction).

-

Perform protein quantification, reduction, alkylation, and tryptic digestion.

-

Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins in each sample.

-

Plot the relative protein abundance as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature for a particular protein in the presence of this compound indicates a direct binding interaction.

-

Troubleshooting:

| Issue | Possible Cause | Solution |

| No significant thermal shift observed for any protein. | This compound concentration is too low. | Increase the concentration of this compound in the initial treatment step. |

| Insufficient cell permeability of this compound. | Verify cellular uptake using analytical methods or modify the compound to improve permeability. | |

| High variability between replicates. | Inconsistent heating or sample handling. | Ensure precise temperature control and consistent timing for the thermal challenge. Standardize all sample preparation steps. |

| Identification of many potential off-targets. | This compound has a broad off-target profile at the tested concentration. | Perform a dose-response MS-CETSA to distinguish high-affinity from low-affinity off-targets. |

Data Presentation: Example MS-CETSA Results

| Protein | Function | ΔTm (°C) with this compound | On-Target/Off-Target |

| DNA Gyrase Subunit B | DNA supercoiling | +5.2 | On-Target |

| Kinase X | Cell signaling | +3.1 | Potential Off-Target |

| Metabolic Enzyme Y | Cellular metabolism | +2.8 | Potential Off-Target |

| Structural Protein Z | Cytoskeleton | +0.2 | Likely Non-specific |

Note: This is example data. Actual ΔTm values need to be experimentally determined.

Workflow for Off-Target Identification

Guide 2: Strategies for Reducing Off-Target Effects

Once potential off-target proteins have been identified, the next step is to engineer solutions to minimize these interactions.

Strategy 1: Structure-Activity Relationship (SAR) Studies

The goal of SAR studies is to chemically modify this compound to improve its selectivity.

Experimental Protocol: Iterative Chemical Modification and Screening

-

Identify Modifiable Positions: Analyze the structure of this compound to identify functional groups that can be modified without disrupting the core pharmacophore responsible for DNA gyrase inhibition.

-

Synthesize Analogs: Create a library of this compound analogs with modifications at the identified positions.

-

On-Target Activity Assay: Screen all analogs for their inhibitory activity against DNA gyrase (e.g., using a supercoiling assay) to ensure the primary activity is retained.

-

Off-Target Counterscreening: Screen the analogs that retain on-target activity against the previously identified off-target proteins (e.g., using biochemical assays or CETSA).

-

Analyze Data and Iterate: Compare the on-target and off-target activities to identify analogs with an improved selectivity profile. Use these insights to design the next generation of analogs.

Logical Relationship for SAR-based Optimization

Strategy 2: Nanoparticle-based Targeted Delivery

This approach aims to reduce systemic exposure to this compound by encapsulating it within a nanoparticle that preferentially accumulates at the site of disease.

Experimental Protocol: Formulation and Evaluation of this compound Nanoparticles

-

Nanoparticle Formulation:

-

Choose a suitable biocompatible polymer (e.g., PLGA, chitosan) or lipid-based system.

-

Encapsulate this compound using a method such as nanoprecipitation or emulsification.

-

Optimize formulation parameters (e.g., drug-to-polymer ratio, solvent) to achieve desired particle size, surface charge, and encapsulation efficiency.

-

-

Physicochemical Characterization:

-

Measure particle size and size distribution using Dynamic Light Scattering (DLS).

-

Determine the zeta potential to assess colloidal stability.

-

Quantify the encapsulation efficiency and drug loading using HPLC.

-

-

In Vitro Release Study:

-

Perform a drug release study under physiological conditions (e.g., PBS at 37°C) to determine the release kinetics of this compound from the nanoparticles.

-

-

Cellular Uptake and Efficacy Studies:

-

Evaluate the uptake of the nanoparticles by target cells (e.g., cancer cells or infected macrophages) using fluorescence microscopy or flow cytometry (if a fluorescent dye is co-encapsulated).

-

Compare the in vitro efficacy (e.g., IC50) of the nanoparticle formulation to that of free this compound.

-

-

In Vivo Evaluation (Animal Model):

-

Administer the this compound nanoparticles and free drug to a relevant animal model.

-

Conduct biodistribution studies to determine the drug concentration in the target tissue versus other organs over time.

-

Evaluate the therapeutic efficacy and systemic toxicity of the nanoparticle formulation compared to the free drug.

-

Signaling Pathway: Hypothetical Off-Target Kinase Inhibition

If MS-CETSA identifies a kinase as a primary off-target, understanding the downstream consequences is vital. Below is a hypothetical pathway where this compound inhibits "Kinase X," leading to an adverse effect.

References

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Modification of Pactamycin Leads to New Compounds with Retained Antimicrobial Activity and Reduced Toxicity [mdpi.com]

- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 6. Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AID 2045252 - Selectivity interaction (KinomeScan (DiscoverX)) EUB0000621a ITK - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Large-Scale Fermentation of Pyrronamycin B

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the large-scale fermentation of Pyrronamycin B. The information provided is based on established principles of Streptomyces fermentation and data from related secondary metabolite production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing this compound yield in large-scale fermentation?

A1: The most critical factors are the composition of the fermentation medium (carbon and nitrogen sources), the control of environmental parameters (pH, temperature, dissolved oxygen), and the inoculum quality.[1][2][3][4] The genetic stability of the producing Streptomyces strain also plays a crucial role.

Q2: What are common contaminants in Streptomyces fermentations and how can they be prevented?

A2: Common contaminants include bacteria (e.g., Bacillus spp.) and other fungi. Prevention is key and involves strict aseptic techniques during all stages of the process, including media preparation, inoculation, and sampling.[5] Proper sterilization of the fermenter and all associated equipment is paramount.

Q3: Is it necessary to use a defined or complex medium for this compound production?

A3: While chemically defined media offer better batch-to-batch consistency, complex media containing ingredients like yeast extract, peptone, and soybean meal often support higher yields of secondary metabolites in Streptomyces.[6] The choice depends on the specific process development and regulatory requirements.

Q4: How can I monitor this compound production during fermentation?

A4: this compound concentration can be monitored by taking periodic samples from the fermenter and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.[7][8]

Q5: What are the main challenges in scaling up this compound fermentation from lab to industrial scale?

A5: Key scale-up challenges include maintaining optimal oxygen transfer rates, ensuring homogenous mixing, managing heat generation, and preventing contamination in larger vessels. These factors can significantly impact microbial physiology and secondary metabolite production.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or No this compound Production | 1. Suboptimal media composition. 2. Inadequate aeration or agitation. 3. pH drift outside the optimal range. 4. Poor quality or insufficient inoculum. 5. Genetic instability of the producing strain. | 1. Optimize carbon and nitrogen sources. Consider precursor feeding strategies. 2. Increase agitation and/or aeration rate to maintain dissolved oxygen above 20%. 3. Implement automated pH control with acid/base feeding. 4. Optimize inoculum age and volume. Ensure a healthy and vigorous seed culture. 5. Re-isolate a high-producing colony from the stock culture. |

| Foaming in the Fermenter | 1. High concentration of proteins in the medium (e.g., from yeast extract or peptone). 2. High agitation and aeration rates. 3. Cell lysis releasing intracellular proteins. | 1. Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or via an automated control system. 2. Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. 3. Ensure that the fermentation conditions are not causing premature cell death. |

| Batch-to-Batch Inconsistency | 1. Variability in raw material quality (e.g., complex media components). 2. Inconsistent inoculum preparation. 3. Fluctuations in fermentation parameters. | 1. Source high-quality, consistent raw materials. Consider switching to a more defined medium. 2. Standardize the inoculum development protocol, including culture age and cell density. 3. Ensure precise control and monitoring of all critical process parameters (pH, temperature, DO, etc.). |

| Difficulty in Product Purification | 1. Presence of interfering compounds from the fermentation broth. 2. Emulsion formation during solvent extraction. 3. Low product concentration in the broth. | 1. Optimize the fermentation medium to reduce the production of interfering metabolites. 2. Centrifuge or filter the broth to remove biomass before extraction. Consider using a different solvent system. 3. Optimize fermentation conditions to maximize the final product titer. |

Data Presentation

Table 1: Representative Fermentation Media for Pyrrole-Containing Antibiotic Production by Streptomyces

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20.0 | Carbon Source |

| Glucose | 10.0 | Carbon Source |

| Yeast Extract | 5.0 | Nitrogen and Growth Factor Source |

| Peptone | 5.0 | Nitrogen Source |

| Soybean Meal | 10.0 | Nitrogen and Carbon Source |

| NaCl | 5.0 | Osmotic Balance |

| K₂HPO₄ | 1.0 | Phosphate Source and pH Buffering |

| MgSO₄·7H₂O | 0.5 | Trace Element |

| CaCO₃ | 2.0 | pH Buffering |

Table 2: Typical Fermentation Parameters for Streptomyces

| Parameter | Optimal Range | Rationale |

| Temperature | 28-32°C | Optimal for growth and secondary metabolite production in most Streptomyces species.[1][3] |

| pH | 6.5-7.5 | Maintains enzymatic activities and nutrient uptake.[2][4] |

| Agitation | 200-400 rpm (in baffled flasks) | Ensures proper mixing and oxygen transfer. |

| Aeration | 0.5-1.5 vvm (volume of air per volume of medium per minute) | Provides sufficient oxygen for aerobic respiration and biosynthesis. |

| Inoculum Volume | 5-10% (v/v) | Ensures a sufficient starting biomass for rapid growth. |

| Fermentation Time | 7-10 days | Allows for sufficient time for biomass accumulation and secondary metabolite production.[2][4] |

Experimental Protocols

Protocol 1: Inoculum Preparation

-

Prepare a seed medium (e.g., Tryptic Soy Broth or a medium similar to Table 1 but with lower starch content).

-

Dispense the medium into baffled flasks and sterilize by autoclaving at 121°C for 20 minutes.

-

Aseptically inoculate the flasks with a spore suspension or a vegetative mycelial stock of the Streptomyces strain.

-

Incubate the flasks on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours.

-

The resulting seed culture should be dense and homogenous, without clumps. This will be used to inoculate the production fermenter.

Protocol 2: Large-Scale Fermentation

-

Prepare the production medium as detailed in Table 1 and sterilize it in the fermenter.

-

Calibrate the pH and Dissolved Oxygen (DO) probes.

-

Aseptically inoculate the fermenter with 5-10% (v/v) of the seed culture.

-

Set the fermentation parameters as outlined in Table 2 (e.g., 30°C, pH controlled at 7.0, initial agitation at 200 rpm, and aeration at 0.5 vvm).

-

Monitor the fermentation by regularly measuring cell growth (e.g., packed cell volume or dry cell weight), substrate consumption, and this compound production (via HPLC).

-

Adjust agitation and aeration as needed to maintain the DO level above 20% saturation.

-

Harvest the fermentation broth when the this compound titer reaches its maximum.

Protocol 3: Extraction and Quantification of this compound

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic phase and concentrate it under reduced pressure.

-

Redissolve the crude extract in a suitable solvent (e.g., methanol).

-

Analyze the extract by HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

-

Quantify this compound by comparing the peak area to a standard curve of a purified reference compound.

Visualizations

References

- 1. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production [mdpi.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Production of a pyrrole antibiotic by a marine bacterium. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.huji.ac.il [cris.huji.ac.il]

Refinement of analytical methods for detecting Pyrronamycin B metabolites

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the refinement of analytical methods for detecting Pyrronamycin B and its metabolites. Due to the limited availability of public data specific to this compound, this guide is based on established best practices for the analysis of microbial secondary metabolites, particularly those from Streptomyces species, using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its metabolites.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Signal Intensity for this compound or its Metabolites | Sample Preparation Issues: Inefficient extraction, degradation of analytes. | - Optimize extraction solvent. A methanol:water mixture (e.g., 80:20 v/v) is a good starting point for polar metabolites.[1] - Ensure rapid quenching of metabolic activity immediately after sample collection, for instance, by using cold solvents.[2] - Minimize freeze-thaw cycles of samples and extracts. |

| LC-MS Method Issues: Inappropriate column chemistry, mobile phase composition, or ionization mode. | - Use a C18 column for reversed-phase chromatography, which is suitable for many secondary metabolites. - Ensure mobile phase additives are volatile (e.g., formic acid, ammonium formate) to avoid ion source contamination. - Test both positive and negative electrospray ionization (ESI) modes, as metabolites may ionize preferentially in one mode. | |

| Instrumental Issues: Dirty ion source, incorrect instrument settings. | - Perform routine cleaning of the ion source. - Calibrate the mass spectrometer regularly to ensure mass accuracy. | |

| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic Issues: Column overload, inappropriate mobile phase pH, column degradation. | - Dilute the sample to avoid overloading the column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Replace the analytical column if performance degrades. |

| Injection Issues: Use of an inappropriate solvent for sample dissolution. | - Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. | |

| Retention Time Shifts | LC System Instability: Fluctuations in pump pressure, temperature variations. | - Check for leaks in the LC system. - Ensure the column oven maintains a stable temperature. - Equilibrate the column sufficiently between injections. |

| Mobile Phase Changes: Alteration in mobile phase composition over time. | - Prepare fresh mobile phases daily and ensure proper degassing. | |

| High Background Noise or Contamination | Sample Carryover: Adsorption of analytes to the injector or column. | - Implement a robust needle wash protocol. - Inject blank samples between experimental samples to check for carryover.[1] |

| Contamination: From solvents, glassware, or the LC-MS system itself. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and sample vials. - Run system suitability tests to identify sources of contamination. | |

| Difficulty in Metabolite Identification | Lack of Fragmentation: Insufficient collision energy in MS/MS. | - Optimize collision energy for each metabolite of interest to obtain informative fragment ions. |

| Isobaric Interferences: Co-elution of compounds with the same nominal mass. | - Improve chromatographic separation by modifying the gradient or using a longer column. - Utilize high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass but different elemental compositions. |

Frequently Asked Questions (FAQs)

1. What is a recommended starting point for a sample preparation protocol for this compound metabolites from Streptomyces culture?

A common and effective method involves quenching the metabolism and extracting the metabolites simultaneously. This can be achieved by adding a cold solvent mixture, such as 60% methanol/water at -45°C, to the culture sample.[2] After quenching, the cells are pelleted by centrifugation, and the intracellular metabolites can be extracted from the cell pellet using 100% cold methanol.[2] It is crucial to keep the samples cold throughout the process to prevent metabolite degradation.

2. Which type of liquid chromatography is most suitable for separating this compound and its potential metabolites?

Reversed-phase chromatography using a C18 column is a robust starting point for the separation of many microbial secondary metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a volatile modifier like formic acid (e.g., 0.1%), is typically used.

3. What are the expected mass-to-charge ratios (m/z) for this compound and its metabolites?

Specific m/z values for this compound and its metabolites are not widely reported in the public literature. However, based on the known structure of this compound, its protonated molecule [M+H]⁺ would have a specific m/z. Potential metabolites would result from common biotransformation reactions such as hydroxylation (+16 Da), demethylation (-14 Da), or glycosylation (+162 Da). High-resolution mass spectrometry is essential for determining the elemental composition of the parent compound and its metabolites.

Example Hypothetical m/z Values for this compound and its Metabolites

| Compound | Hypothetical Biotransformation | Formula | [M+H]⁺ m/z (Monoisotopic) |

| This compound | - | C₂₂H₂₇N₅O₄ | 426.2136 |

| Metabolite 1 | Hydroxylation | C₂₂H₂₇N₅O₅ | 442.2085 |

| Metabolite 2 | Demethylation | C₂₁H₂₅N₅O₄ | 412.1980 |

| Metabolite 3 | Glycosylation | C₂₈H₃₇N₅O₉ | 588.2664 |

Note: These are hypothetical values for illustrative purposes.

4. How can I confirm the identity of a suspected this compound metabolite?

Confirmation of a metabolite's structure requires several pieces of evidence:

-

Accurate Mass Measurement: Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the elemental composition.

-

MS/MS Fragmentation Pattern: The fragmentation pattern of the metabolite should be consistent with the proposed structure and show similarities to the fragmentation of the parent compound, this compound.

-

Authentic Standard: The most definitive confirmation is to compare the retention time and MS/MS spectrum of the suspected metabolite with those of a chemically synthesized authentic standard.

5. What is a general workflow for untargeted metabolite analysis to discover new this compound metabolites?

Caption: Experimental workflow for untargeted analysis of this compound metabolites.

Experimental Protocols

Protocol: Extraction and UPLC-HRMS/MS Analysis of this compound Metabolites from Streptomyces Culture

-

Sample Collection and Quenching:

-

Collect 1 mL of Streptomyces culture.

-

Immediately add 4 mL of ice-cold 60% methanol.

-

Vortex briefly and incubate at -20°C for 1 hour.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Metabolite Extraction:

-

Discard the supernatant.

-

To the cell pellet, add 1 mL of ice-cold 100% methanol.

-

Resuspend the pellet by vortexing and sonicate for 15 minutes in an ice bath.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for LC-MS: